![molecular formula C9H13NO2 B1301010 2-Methoxy-5-[(methylamino)methyl]phenol CAS No. 54542-57-3](/img/structure/B1301010.png)
2-Methoxy-5-[(methylamino)methyl]phenol
描述
The compound 2-Methoxy-5-[(methylamino)methyl]phenol is a Schiff base, which is a class of organic compounds typically characterized by a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. These compounds are often synthesized through the condensation of an aldehyde or ketone with a primary amine. Schiff bases are known for their diverse applications in various fields, including their use as ligands in coordination chemistry and their biological activities .
Synthesis Analysis
The synthesis of Schiff bases related to 2-Methoxy-5-[(methylamino)methyl]phenol involves the condensation reaction of 2-hydroxy-4-methoxybenzaldehyde with different amines. For instance, the synthesis of a similar compound, 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol, was achieved by reacting 2-hydroxy-4-methoxybenzaldehyde with 2-amino-3-methylpyridine in a 1:1 molar ratio at 75 °C for 5 hours, resulting in a high yield . Another related compound, 5-methoxy-2-[(2-methylaminoethylimino)methyl]phenol, was synthesized and used to prepare dinuclear zinc(II) complexes .
Molecular Structure Analysis
The molecular structure of Schiff bases similar to 2-Methoxy-5-[(methylamino)methyl]phenol has been characterized using various techniques such as X-ray diffraction, IR, UV-vis, and NMR spectroscopy. For example, the crystal structure of 5-methoxy-2-[(2-methylaminoethylimino)methyl]phenol was determined to be a phenolate O-bridged dinuclear zinc(II) compound with a square pyramidal geometry around the Zn atom . The molecular geometry of these compounds has also been optimized using computational methods such as density functional theory (DFT) .
Chemical Reactions Analysis
Schiff bases like 2-Methoxy-5-[(methylamino)methyl]phenol can participate in various chemical reactions due to their reactive imine group. For instance, they can form complexes with metals, as seen in the synthesis of dinuclear zinc(II) complexes . These complexes have been studied for their potential biological activities, such as urease inhibitory properties .
Physical and Chemical Properties Analysis
The physical properties of Schiff bases related to 2-Methoxy-5-[(methylamino)methyl]phenol include their crystalline structure, melting points, and solubility. For example, the compound 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol crystallizes in the monoclinic system and exhibits blue fluorescence . The chemical properties, such as the presence of intramolecular hydrogen bonds and π-π interactions, contribute to the stability of the crystal structure . Theoretical calculations have also been performed to investigate the electronic structure, vibrational frequencies, and nonlinear optical properties of these compounds .
科学研究应用
Antioxidant and Anti-inflammatory Applications
Phenolic compounds, such as Syringic Acid (SA) and Chlorogenic Acid (CGA), have been noted for their strong antioxidant and anti-inflammatory activities. These activities are attributed to the methoxy groups on the aromatic ring, which may confer benefits for human health by scavenging free radicals and alleviating oxidative stress markers. Such compounds have the potential to modulate enzyme activity and protein dynamics, impacting conditions like diabetes, inflammation, cancer, and angiogenesis (Cheemanapalli et al., 2018); (Naveed et al., 2018).
Antimicrobial and Anti-biofilm Properties
Carvacrol and other phenolic compounds exhibit antimicrobial and anti-biofilm activities against a range of pathogens, including bacteria, fungi, and viruses. These properties highlight the potential of phenolic compounds in developing new anti-infective materials and strategies for preventing biofilm-associated infections (Marchese et al., 2018).
Neuroprotective Effects
Research on Curcumin and its analogues, derivatives, and hybrids indicates significant neuroprotective effects, particularly in the context of Alzheimer’s Disease. These compounds have been shown to inhibit amyloid-β peptide aggregation, suggesting that similar phenolic compounds could potentially offer therapeutic benefits for neurodegenerative diseases (Chainoglou & Hadjipavlou-Litina, 2020).
Anticancer Properties
Eugenol and other phenolic compounds possess anticancer properties through mechanisms such as inducing cell death, cell cycle arrest, and inhibition of migration and angiogenesis. These findings underline the potential of phenolic compounds in cancer therapy and as adjuncts to conventional chemotherapy (Zari et al., 2021).
Environmental Applications
Phenolic compounds are also being explored for their utility in environmental applications, such as the treatment of wastewater. Their ability to remove pollutants highlights their significance beyond biomedical fields (Cordova Villegas et al., 2016).
安全和危害
属性
IUPAC Name |
2-methoxy-5-(methylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10-6-7-3-4-9(12-2)8(11)5-7/h3-5,10-11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVANLRZNKFUQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364068 | |
| Record name | 2-methoxy-5-[(methylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-[(methylamino)methyl]phenol | |
CAS RN |
54542-57-3 | |
| Record name | 2-methoxy-5-[(methylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

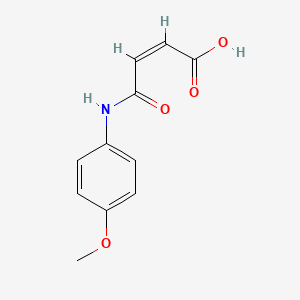
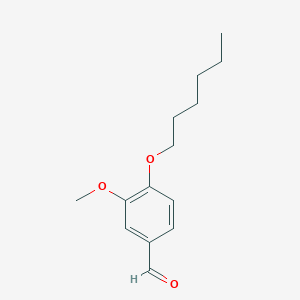
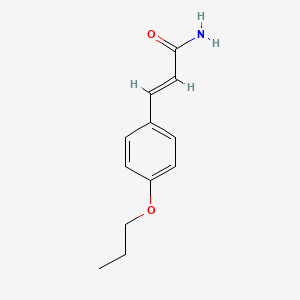
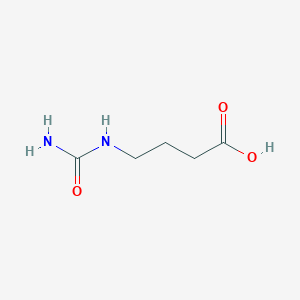
![4-[4-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B1300935.png)
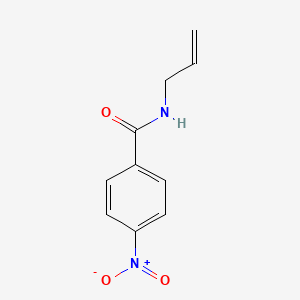
![N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide](/img/structure/B1300940.png)
![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)
![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)

![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)
![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)

![Ethanol, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1300978.png)